molecular formula C15H13Cl2NO6S B2473447 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid CAS No. 379729-79-0

4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid

Cat. No. B2473447
CAS RN: 379729-79-0
M. Wt: 406.23
InChI Key: BIUWYBFALMYJQC-UHFFFAOYSA-N
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Description

4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H13Cl2NO6S . It has a molecular weight of 406.24 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of 6H-1-benzopyrano [4,3-b]quinolin-6-ones has been accomplished via the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of ultrasound .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Carbonic Anhydrase Inhibition for Glaucoma Treatment

4-Chloro-3-sulfamoyl benzoic acid derivatives, including compounds similar to 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid, have been investigated for their potential as carbonic anhydrase inhibitors. These inhibitors have shown promising results in treating glaucoma by reducing intraocular pressure when applied topically. They exhibited good in vivo activity and a prolonged duration of action, potentially offering an alternative to existing drugs like dorzolamide and brinzolamide for glaucoma treatment (Mincione et al., 2001).

Directed Lithiation in Organic Synthesis

The compound plays a role in organic synthesis, particularly in directed lithiation processes. Directed lithiation of unprotected benzoic acids, including chloro-substituted derivatives, is a critical step in creating a wide range of organic compounds. This process is vital in developing routes to benzoic acids that are contiguously tri- and tetra-substituted with various functionalities (Bennetau et al., 1995).

Synthesis of Pharmaceutical Intermediates

It serves as a key intermediate in the manufacturing of therapeutic agents, such as Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are significant in diabetes therapy. This process involves a series of steps including nitration, hydrolysis, hydrogenation, and esterification, demonstrating its versatility in pharmaceutical synthesis (Yi Zhang et al., 2022).

Development of Solid Forms for Diuretics

This compound's derivatives, particularly 4-Chloro Salicylic Acid-5-Sulfonamide (CSAS), have been developed into various solid forms, including hydrates and cocrystals. These solid forms are studied for their potential use in diuretics, showing the compound's significance in developing new pharmaceutical formulations (Turza Alexandru et al., 2021).

Hepatic Peroxisome Proliferation

Derivatives of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid have been studied for their role in inducing hepatic peroxisome proliferation. This process is associated with hypolipidemic effects, suggesting a potential therapeutic application in treating lipid disorders (Reddy & Krishnakantha, 1975).

properties

IUPAC Name

4-chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO6S/c1-23-12-7-13(24-2)11(6-10(12)17)18-25(21,22)14-5-8(15(19)20)3-4-9(14)16/h3-7,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUWYBFALMYJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid

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